![molecular formula C22H20N4O2 B2441221 (Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)benzamide CAS No. 902035-93-2](/img/structure/B2441221.png)
(Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of benzamides is characterized by the presence of a benzoyl group (C6H5C=O) attached to an amide group (-NH2). The exact structure can vary depending on the specific benzamide .Chemical Reactions of Benzamides Benzamides can undergo a variety of chemical reactions. For example, they can be hydrolyzed in the presence of dilute acids such as dilute hydrochloric acid. The acid acts as a catalyst for the reaction between the amide and water .
Scientific Research Applications
Zonisamide: Antiepileptic and Potential in Epilepsy Treatment
Zonisamide is a sulfonamide antiepileptic drug, which, although not directly matching the compound you've asked about, shares relevance in the context of scientific research into novel therapeutic agents. It's been reviewed for its pharmacodynamic and pharmacokinetic properties, showcasing its efficacy in treating partial seizures and its potential use in various seizure types, including those refractory to other treatments (D. Peters & E. Sorkin, 1993).
Antibacterial and Antifungal Compounds from Cyanobacteria
Research into compounds derived from cyanobacteria, for their antibacterial, antifungal, and antimycobacterial properties, represents a wide area of scientific exploration. These compounds, including various chemical classes such as alkaloids and aromatic compounds, highlight the diversity of natural sources for potential therapeutic applications. This area of research may parallel interest in the therapeutic potentials of complex synthetic compounds like the one mentioned (S. S. Swain, S. K. Paidesetty, & R. Padhy, 2017).
Supramolecular Chemistry and Benzene-1,3,5-tricarboxamide
The study of benzene-1,3,5-tricarboxamide (BTA) and its role in supramolecular chemistry underscores the significance of molecular design in creating compounds with specific functionalities. BTAs demonstrate a wide range of applications from nanotechnology to biomedical fields, showcasing how the understanding of molecular self-assembly can lead to novel applications. This highlights the broader scientific context within which novel compounds like "(Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)benzamide" can be explored for diverse applications (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Macamides: Bioactive Compounds from Lepidium Meyenii
Macamides, derived from Lepidium meyenii or Maca, represent a class of compounds with various reported bioactivities, including neuroprotective and anti-fatigue effects. The exploration of these compounds illustrates the potential of natural and synthetic compounds for therapeutic applications, relevant to the scientific investigation of novel compounds (Hongkang Zhu et al., 2020).
Mechanism of Action
While the mechanism of action can vary depending on the specific benzamide, some benzamides are known to inhibit the activity of certain enzymes. For example, some benzamides have been found to inhibit the activity of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair .
Physical and Chemical Properties of Benzamides Most simple amides, including benzamides, are solids. They generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3Z)-3-[2-(butylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-2-3-13-24-22(28)18(14-23)19-16-11-7-8-12-17(16)20(25-19)26-21(27)15-9-5-4-6-10-15/h4-12H,2-3,13H2,1H3,(H,24,28)(H,25,26,27)/b19-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKIOTWRWSJOP-HNENSFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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